

An In-depth Technical Guide to the Chemical Structure and Synthesis of Brilaroxazine

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Compound of Interest

Compound Name: *Brilaroxazine*

Cat. No.: *B606366*

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Brilaroxazine (developmental code name: RP5063), an investigational atypical antipsychotic, is a novel chemical entity under development by Reviva Pharmaceuticals for the treatment of various neuropsychiatric and inflammatory disorders. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and key experimental data for researchers, scientists, and drug development professionals.

Chemical Structure

Brilaroxazine, also known as oxaripiprazole, is a third-generation antipsychotic and a dopamine-serotonin system modulator.^[1] Its chemical structure is closely related to aripiprazole, with the key difference being the substitution of a methylene group in aripiprazole's quinolinone ring system with an oxygen atom, forming a benzoxazinone ring system.^[1] This modification in the molecule's secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.^[1]

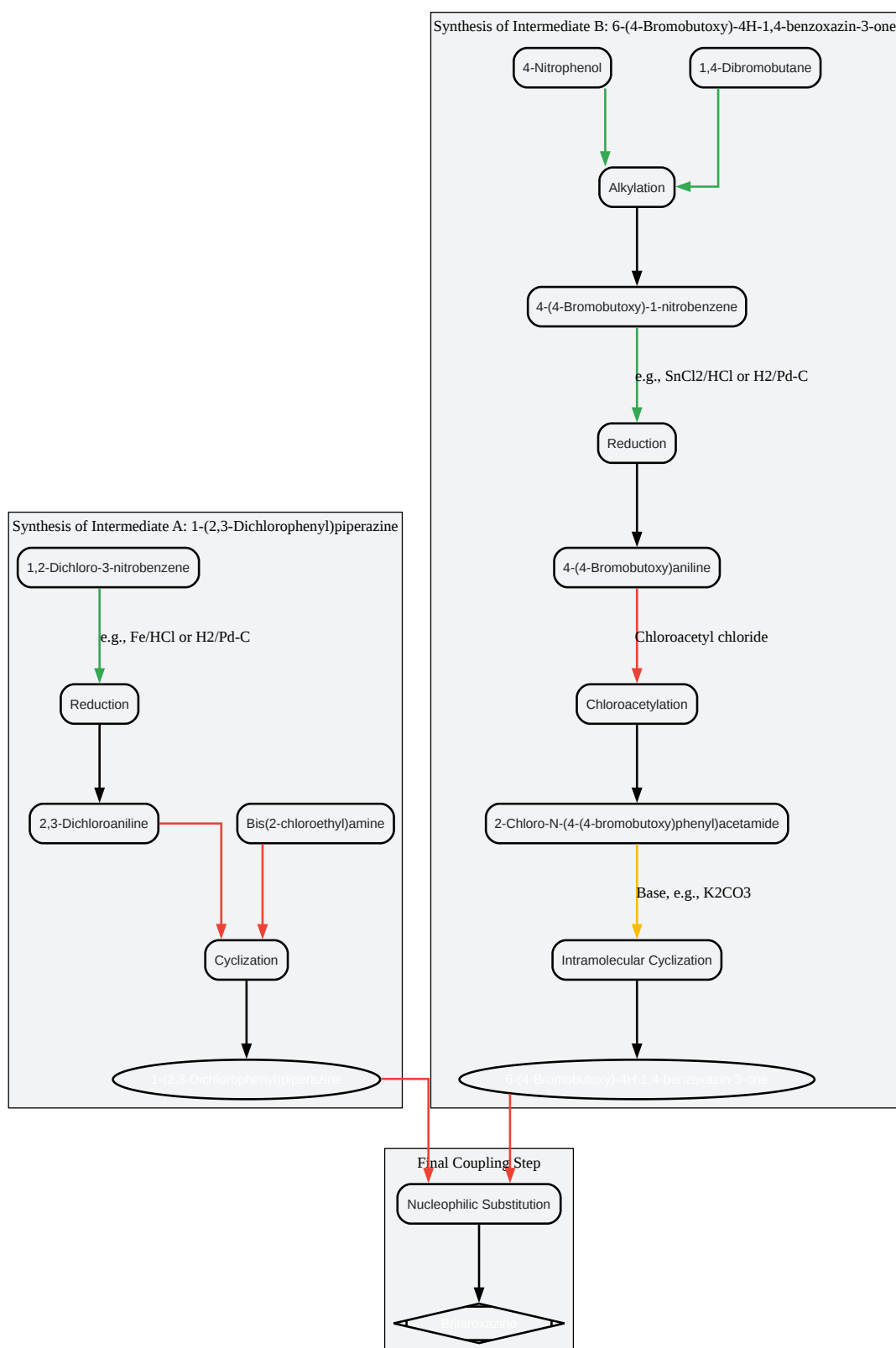
IUPAC Name: 6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one^{[1][2]}

Chemical Formula: $C_{22}H_{25}Cl_2N_3O_3$

Molecular Weight: $450.36 \text{ g}\cdot\text{mol}^{-1}$

Synthesis of Brilaroxazine

The synthesis of **Brilaroxazine** involves a multi-step process that couples the 1-(2,3-dichlorophenyl)piperazine moiety with the 6-(4-bromobutoxy)-4H-1,4-benzoxazin-3-one intermediate. The following is a representative synthetic workflow based on common methods for producing arylpiperazine derivatives.



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Figure 1: Plausible synthetic workflow for **Brilaroxazine**.

Pharmacodynamics and Receptor Binding Profile

Brilaroxazine functions as a multimodal dopamine and serotonin modulator. It exhibits partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT_{1a} and 5-HT_{2a} receptors. Conversely, it acts as an antagonist at serotonin 5-HT_{2n}, 5-HT_{2n}, 5-HT_{2n}, 5-HT₆, and 5-HT₇ receptors.

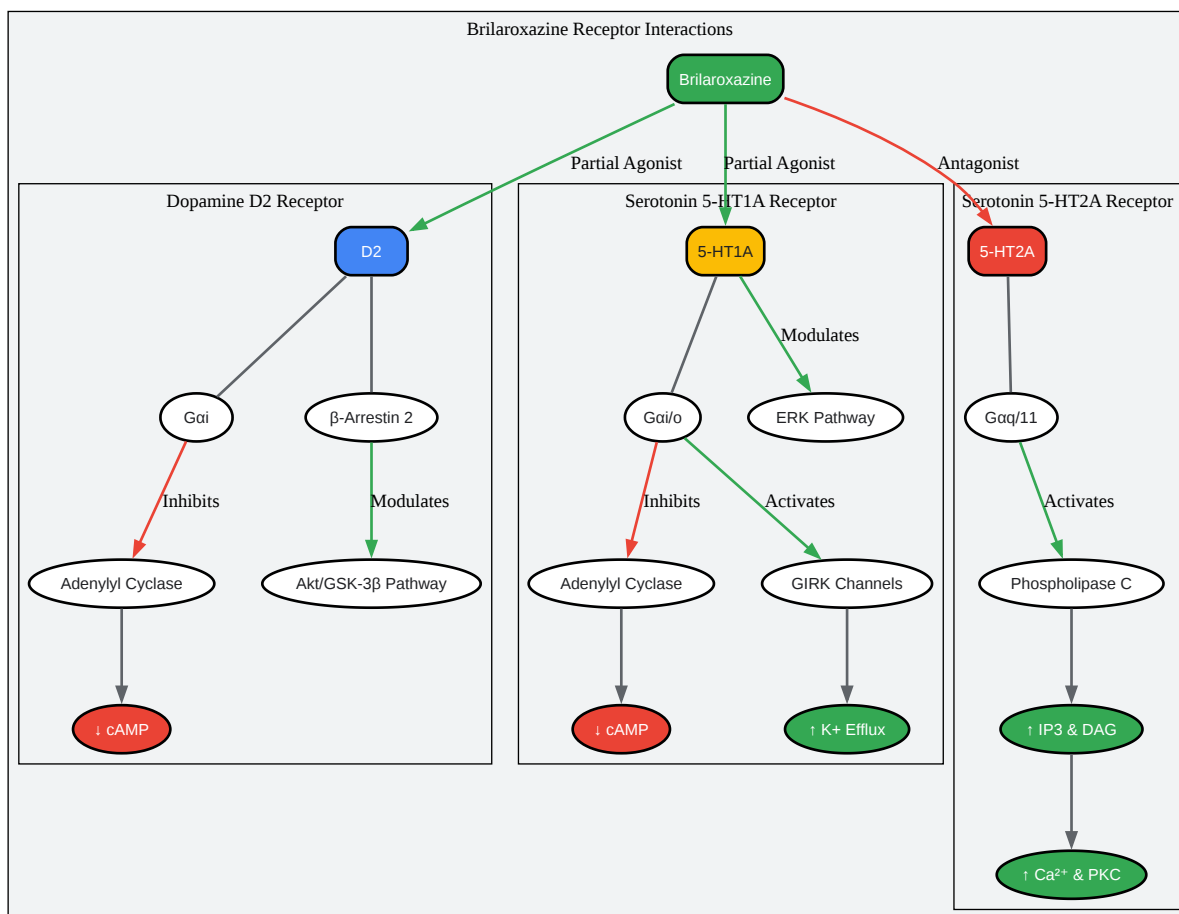
The receptor binding affinities (K_i) of **Brilaroxazine** are summarized in the table below.

Receptor	Binding Affinity (K _i , nM)
Dopamine Receptors	
D _{2S}	High Affinity
D _{2L}	High Affinity
D ₃	High Affinity
D _{4.4}	High Affinity
D ₁	Moderate Affinity
D ₅	Moderate Affinity
Serotonin Receptors	
5-HT _{1a}	1.5
5-HT _{2a}	2.5
5-HT _{2n}	0.19
5-HT _{2n}	Moderate Affinity
5-HT ₃	Moderate Affinity
5-HT ₆	Moderate Affinity
5-HT ₇	2.7
Other Receptors/Transporters	
Serotonin Transporter (SERT)	Moderate Affinity
H ₁	Moderate Affinity
α ₄ β ₂ Nicotinic	Moderate Affinity
α _{1n} Adrenergic	Moderate Affinity

Data sourced from MedchemExpress and Wikipedia.

Signaling Pathways

The therapeutic effects of **Brilaroxazine** are mediated through its modulation of key signaling pathways associated with its target receptors. The following diagram illustrates the primary signaling cascades influenced by **Brilaroxazine**.



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Figure 2: Key signaling pathways modulated by **Brilaroxazine**.

Pharmacokinetics

Brilaroxazine exhibits a predictable pharmacokinetic profile, allowing for once-daily dosing.

Pharmacokinetic Parameter	Value
Bioavailability	>80%
Protein Binding	>99%
Metabolism	Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%)
Elimination Half-life	55 hours
Excretion	Predominantly through feces (53.3%) and urine (32.8%)

Clinical Efficacy and Safety

Brilaroxazine has undergone Phase I, II, and III clinical trials for schizophrenia, demonstrating favorable efficacy and an improved side effect profile compared to existing antipsychotics.

Phase III RECOVER Trial (NCT05184335)

The pivotal Phase III RECOVER trial was a randomized, double-blind, placebo-controlled study in patients with acute schizophrenia.

Endpoint (at Week 4)	Brilaroxazine 50 mg	Placebo	p-value
Change in PANSS Total Score	-23.9	-13.8	<0.001

Data from the Phase III RECOVER trial.

Safety and Tolerability

Brilaroxazine was well-tolerated in clinical trials, with low rates of treatment-emergent adverse events (TEAEs) and lower discontinuation rates than placebo.

Adverse Event Profile (Phase III RECOVER Trial)	Brilaroxazine 15 mg	Brilaroxazine 50 mg	Placebo
Overall TEAE Rate	34.5%	35.5%	30%
Discontinuation Rate	19%	16%	22%
Discontinuation due to Drug Side Effects	1%	0%	4%
Common TEAEs (>5%)	Headache (<6%), Somnolence (≤7.5%)	Headache (<6%), Somnolence (≤7.5%)	-

Data from the Phase III RECOVER trial.

Experimental Protocols

Phase III RECOVER Clinical Trial (NCT05184335)

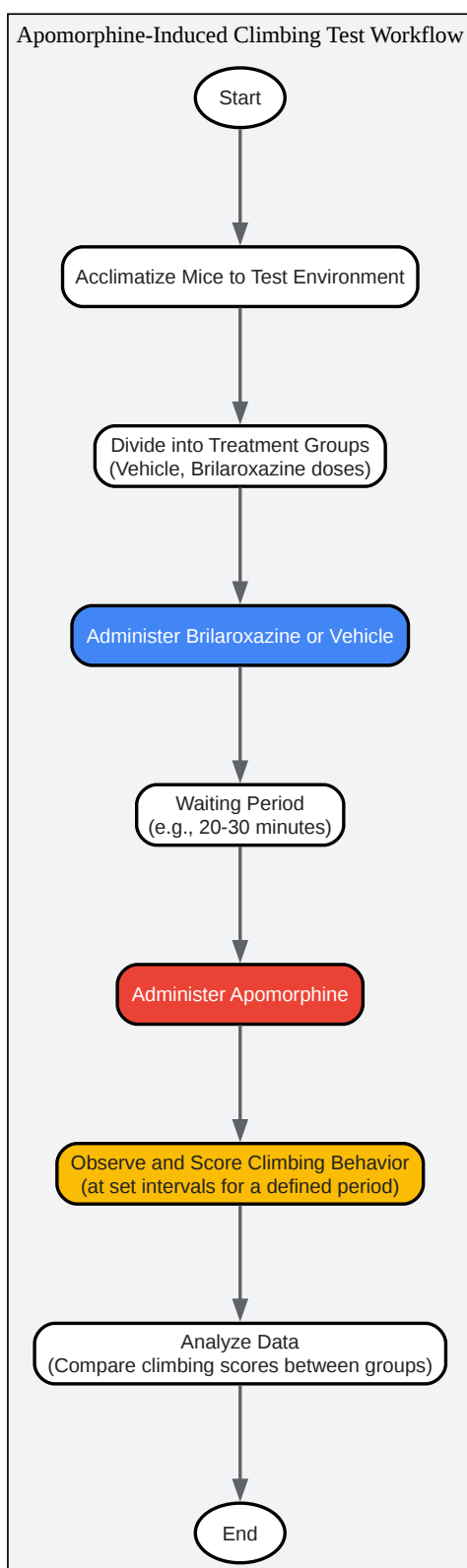
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of **Brilaroxazine** in subjects with an acute exacerbation of schizophrenia. This was followed by a 52-week open-label extension.
- Intervention:
 - Double-blind phase (28 days): **Brilaroxazine** 15 mg or 50 mg once daily, or placebo.
 - Open-label extension (52 weeks): Flexible doses of **Brilaroxazine** (15 mg, 30 mg, or 50 mg) once daily.
- Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.
- Key Inclusion Criteria: Adults aged 18 to 65 years with a diagnosis of schizophrenia.

- Key Exclusion Criteria: History of treatment resistance, lifetime use of clozapine, or electroconvulsive therapy for schizophrenia within the past 5 years.

Preclinical Behavioral Assessment: Apomorphine-Induced Climbing in Mice

This is a standard in vivo model used to screen for antipsychotic activity by assessing a compound's ability to antagonize dopamine agonist-induced behaviors.

- Objective: To evaluate the dopamine receptor blocking activity of a test compound.
- Procedure:
 - Mice are pre-treated with the test compound (e.g., **Brilaroxazine** at various doses) or vehicle.
 - After a specified time, apomorphine (a dopamine agonist) is administered to induce climbing behavior.
 - Climbing behavior is observed and scored at regular intervals. The scoring is typically based on the position of the mouse's paws on the cage walls (e.g., 0 for no paws on the cage, up to 4 for all four paws on the cage).
- Endpoint: A reduction in apomorphine-induced climbing behavior by the test compound indicates potential antipsychotic efficacy.



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Figure 3: Experimental workflow for the apomorphine-induced climbing test.

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References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
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